molecular formula C19H15N3OS2 B2672604 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one CAS No. 881561-86-0

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2672604
CAS RN: 881561-86-0
M. Wt: 365.47
InChI Key: ZQWWVYDFDUSETM-YBEGLDIGSA-N
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Description

The compound is a derivative of benzimidazole . Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using extensive NMR analysis and ultimately X-ray crystallography . This has helped demonstrate both the regiochemistry and stereochemistry of the addition products .


Chemical Reactions Analysis

The regiochemistry of nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts, has been discussed . This process involves derivatisation of the exocyclic 2-amino group .

Scientific Research Applications

Anticancer Potential

  • A study by Penthala et al. (2011) synthesized novel analogs of this compound and evaluated them for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Notably, one analog exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating these compounds as promising leads for antitumor agent development (Penthala, Reddy, & Crooks, 2011).

Supramolecular Structures

  • Delgado et al. (2005) explored the supramolecular structures of four related compounds, revealing complex hydrogen-bonded dimers, chains, and sheets. This study highlights the importance of these compounds in the development of molecular materials with specific structural characteristics (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Microwave-Assisted Synthesis

  • Kamila, Ankati, & Biehl (2011) reported on the microwave-assisted synthesis of novel functionalized derivatives, showcasing the versatility and efficiency of microwave irradiation in synthesizing such complex molecules (Kamila, Ankati, & Biehl, 2011).

Pharmacological Evaluation

  • Mistry and Desai (2006) conducted a study that involved the synthesis of derivatives through microwave and conventional methods, followed by the evaluation of their antibacterial and antifungal activities. This research underscores the potential of these compounds in the development of new antimicrobial agents (Mistry & Desai, 2006).

Anti-inflammatory and Analgesic Activity

  • Rajanarendar, Sanjeev, & Thirupathaiah (2020) synthesized a series of derivatives and evaluated them for their anti-inflammatory and analgesic activities. The findings from this study suggest the therapeutic potential of these compounds in treating inflammation and pain (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have been found to be potent and selective PKM2 activators .

properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2,4-dimethylphenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-11-7-8-15(12(2)9-11)22-18(23)16(25-19(22)24)10-17-20-13-5-3-4-6-14(13)21-17/h3-10,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCUIXZYVQVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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